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3-Methylpyridine-2-sulfonyl fluoride Documentation Hub

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  • Product: 3-Methylpyridine-2-sulfonyl fluoride
  • CAS: 1785296-79-8

Core Science & Biosynthesis

Foundational

Precision Electrophiles: The Pyridine-2-Sulfonyl Fluoride Scaffold in Medicinal Chemistry

Executive Summary The resurgence of covalent inhibition in drug discovery has transitioned from the indiscriminate reactivity of early alkylators to the tuned precision of "warheads." Among these, Pyridine-2-Sulfonyl Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of covalent inhibition in drug discovery has transitioned from the indiscriminate reactivity of early alkylators to the tuned precision of "warheads." Among these, Pyridine-2-Sulfonyl Fluoride (Py-2-SF) derivatives represent a high-value subclass within the Sulfur-Fluoride Exchange (SuFEx) paradigm. Unlike their benzene analogues, the incorporation of the nitrogen atom at the 2-position introduces unique electronic tuning, solubility profiles, and pH-dependent reactivity switches.

This technical guide dissects the Py-2-SF motif, providing a roadmap for its synthesis, reactivity profiling, and application in targeting "undruggable" protein surfaces.

Part 1: The Pyridine Advantage – Mechanistic Rationale

Beyond Benzene: The Electronic Switch

While phenyl sulfonyl fluorides are staples of SuFEx chemistry, they often require significant activation energy or specific protein microenvironments to react with Tyrosine or Lysine residues. The Pyridine-2-SF scaffold alters this landscape through two primary mechanisms:

  • Inductive Withdrawal (-I Effect): The electronegative nitrogen atom at the ortho position (relative to the sulfonyl group) pulls electron density from the sulfur center, making it significantly more electrophilic than a standard phenyl ring.

  • The pH Switch: The pyridine nitrogen (

    
     for unsubstituted pyridine) allows for protonation in acidic microenvironments (e.g., lysosomes or hypoxic tumor niches). Upon protonation, the pyridinium species becomes a "super-electrophile," accelerating the rate of nucleophilic attack by orders of magnitude.
    
The "Goldilocks" Reactivity

Py-2-SFs occupy a sweet spot in chemical biology:

  • Thermodynamic Stability: The S-F bond (approx. 130 kcal/mol) resists hydrolysis in plasma and aqueous buffers at neutral pH.

  • Kinetic Selectivity: They react exclusively with nucleophiles (Tyr-OH, Lys-NH2, Ser-OH) that are spatially privileged or activated by the protein environment, minimizing off-target toxicity.

Mechanism of Action Visualization

The following diagram illustrates the activation and conjugation mechanism of Py-2-SF with a target protein.

PyridineMechanism PySF Pyridine-2-SF (Latent Electrophile) Activated Activated Intermediate PySF->Activated 1. Activation (N-protonation/coordination) MicroEnv Protein Microenvironment (H-Bond / H+) MicroEnv->Activated Transition Transition State (Trigonal Bipyramidal) Activated->Transition 2. Nucleophilic Attack Nucleophile Target Residue (Tyr/Lys/Ser) Nucleophile->Transition Conjugate Covalent Protein Adduct Transition->Conjugate 3. S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride

Figure 1: The activation pathway of Pyridine-2-Sulfonyl Fluoride. The pyridine nitrogen facilitates activation via local pH changes or hydrogen bonding, leading to specific conjugation.

Part 2: Synthetic Methodologies

Synthesis of Py-2-SF requires careful handling to avoid hydrolysis of intermediates (sulfonyl chlorides) before fluorination. The most robust route proceeds via the oxidative chlorination of 2-mercaptopyridines followed by fluorination.

Comparative Synthetic Routes
MethodPrecursorReagentsYieldScalabilityNotes
A: Oxidative Chlorination 2-Mercaptopyridine

or NCS /

, then

70-90%HighStandard industrial route. Generates

intermediate.
B: Direct Fluorination 2-MercaptopyridineSelectfluor /

40-60%LowExpensive reagents; avoids chloride intermediate.
C: Sandmeyer Reaction 2-Aminopyridine

,

,

, then

20-40%MediumDifficult due to instability of pyridine diazonium salts.
Recommended Protocol: Route A (Optimized)

Rationale: This protocol maximizes yield while minimizing the handling of unstable sulfonyl chlorides.

Materials:

  • Starting Material: Substituted 2-mercaptopyridine (1.0 eq)

  • Oxidant: N-Chlorosuccinimide (NCS) (3.0 eq)

  • Acid: 2M HCl (aq) / Acetonitrile (1:1 v/v)

  • Fluorinating Agent: Potassium Bifluoride (

    
    ) (saturated aq. solution)
    

Step-by-Step Methodology:

  • Solubilization: Dissolve the 2-mercaptopyridine in a 1:1 mixture of Acetonitrile and 2M HCl. Cool to 0°C.

  • Oxidative Chlorination: Add NCS portion-wise over 15 minutes. The reaction will turn yellow/orange. Stir at 0°C for 1 hour. Mechanism: The thiol is oxidized to the sulfonyl chloride in situ.

  • Extraction (Rapid): Dilute with cold water and extract rapidly with Dichloromethane (DCM). Critical: Do not dry or store the organic layer for long periods; sulfonyl chlorides of pyridines are unstable.

  • Fluorine Exchange: Immediately add a saturated aqueous solution of

    
     (2.0 eq) to the DCM layer. Add a phase transfer catalyst (e.g., 18-crown-6, 5 mol%) if kinetics are slow.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift: -Cl to -F).

  • Purification: Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
    

Part 3: Medicinal Chemistry & Profiling

Reactivity Profiling (The T50 Metric)

To ensure the Py-2-SF derivative is a viable drug candidate and not a pan-assay interference compound (PAINS), you must determine its intrinsic reactivity.

Experiment: Stability vs. Reactivity Assay

  • Buffer Stability: Incubate 50 µM compound in PBS (pH 7.4) for 24h. Analyze by LC-MS. >95% parent remaining is required.

  • Tyrosine Reactivity: Incubate with N-acetyl-tyrosine methyl ester (10 eq) in PBS. Measure time to 50% conversion (

    
    ).
    
    • Target Range:

      
       between 2 to 12 hours. Too fast = non-specific toxicity. Too slow = low potency.
      
Chemoproteomic Workflow

When using Py-2-SF as a probe to identify targets (Activity-Based Protein Profiling - ABPP), follow this logic flow.

ABPP_Workflow Lysate Cell Lysate / Live Cells Incubation Incubation (1-4 hrs, 37°C) Lysate->Incubation Probe Py-2-SF Probe (with Alkyne handle) Probe->Incubation Click CuAAC Click Reaction (Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Validation Target Validation (Western Blot / KD) LCMS->Validation

Figure 2: Chemoproteomic workflow for validating Py-2-SF targets using an alkyne-tagged probe variant.

Part 4: Strategic Applications

Targeting the "Undruggable" KRAS

While KRAS G12C inhibitors rely on acrylamides targeting Cysteine, Py-2-SF derivatives are being explored for KRAS G12D or wild-type variants by targeting proximal Tyrosine or Lysine residues. The pyridine nitrogen can H-bond with residues like Serine-39, orienting the sulfonyl fluoride toward the target nucleophile.

Late-Stage Functionalization

Because the SuFEx reaction is bio-orthogonal to many standard organic transformations (Suzuki coupling, amide coupling), the


 group can be carried through a synthesis and activated only at the final step. This allows for the rapid generation of "covalent libraries" from existing non-covalent inhibitor scaffolds.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Mechanism and Application of SuFEx Chemistry in Chemical Biology." ACS Chemical Biology. Link

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Homer, J. A., et al. (2017). "Pyridine-sulfonamides and sulfonyl fluorides: Synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters. Link

Exploratory

Safety data sheet (SDS) for 3-Methylpyridine-2-sulfonyl fluoride

Technical Monograph: Safety & Handling of 3-Methylpyridine-2-sulfonyl Fluoride Content Type: Technical Safety Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety & Handling of 3-Methylpyridine-2-sulfonyl Fluoride

Content Type: Technical Safety Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Context

3-Methylpyridine-2-sulfonyl fluoride is a specialized heteroaromatic electrophile utilized primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess a unique stability-reactivity profile—they are generally resistant to hydrolysis under neutral conditions but react specifically with nucleophiles (e.g., tyrosine residues, amines) in the presence of activation or within protein binding pockets.

However, this stability creates a "complacency trap" for researchers. Upon metabolic breakdown, thermal decomposition, or acidic hydrolysis, the sulfonyl fluoride moiety releases fluoride ions , posing a risk of latent hydrofluoric acid (HF) generation. This guide moves beyond standard GHS classifications to address the specific handling requirements of pyridine-based SuFEx reagents in a drug discovery setting.

Substance Identification & Predicted Properties

As a research-grade intermediate, specific experimental data may be sparse. The following properties are derived from structural analogues (e.g., Pyridine-2-sulfonyl fluoride) and functional group characteristics.

PropertyValue / DescriptionNote
Chemical Name 3-Methylpyridine-2-sulfonyl fluoride
Functional Class Heteroaryl Sulfonyl FluorideSuFEx Warhead
Molecular Formula C₆H₆FNO₂S
Molecular Weight ~175.18 g/mol
Physical State Solid (Low melting point) or OilTendency to be an oil if impure.
Solubility DMSO, DCM, AcetonitrileHydrolytically unstable in basic water.
Reactivity ElectrophilicReacts with amines/alcohols; releases HF.

Hazard Assessment: The "Hidden" Fluoride Risk

While often labeled simply as "Corrosive" or "Irritant," the true danger lies in the degradation products.

The Hydrolysis Mechanism & HF Generation

The pyridine ring acts as an electron-withdrawing group (EWG), activating the sulfonyl fluoride. While more stable than chlorides, accidental contact with strong acids or metabolic processing can cleave the S-F bond.

Senior Scientist Insight: Do not treat this merely as an organic irritant. Treat it as a potential source of anhydrous HF. If the compound contacts moisture on the skin or mucous membranes, it can slowly hydrolyze, releasing fluoride ions that penetrate deep tissue and sequester calcium (hypocalcemia).

Visualization: Reactivity & Degradation Pathways

The following diagram illustrates the dual-pathway of SuFEx utility versus Safety Hazard.

SuFEx_Hazard_Pathways cluster_legend Pathway Legend Compound 3-Methylpyridine- 2-sulfonyl fluoride Product Stable Sulfonamide/ Sulfonate Linkage Compound->Product SuFEx Click (Controlled) Hazard Sulfonic Acid + HYDROFLUORIC ACID (HF) Compound->Hazard Uncontrolled Hydrolysis Target Protein/Nucleophile (Tyrosine/Amine) Target->Product Water H2O / Moisture (Skin/Lungs) Water->Hazard key Green: Desired Reaction Red: Safety Hazard

Caption: Figure 1. Mechanistic divergence showing how moisture exposure leads to HF generation, contrasting with the desired SuFEx conjugation.

Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient. The lipophilic nature of the pyridine ring facilitates skin absorption, carrying the fluoride payload with it.

PPE Matrix
Protection TypeSpecificationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of aerosols/vapors.
Hand Protection Double Gloving: Inner: Laminate (Silver Shield)Outer: Nitrile (5 mil minimum)Sulfonyl fluorides can permeate standard nitrile. Laminate provides chemical barrier; nitrile provides dexterity.
Eye Protection Chemical Splash GogglesSafety glasses do not seal against vapors/splashes.
Skin Protection Tyvek® Sleeves or Lab CoatPrevent wrist exposure between glove and coat.
Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. Moisture initiates autocatalytic decomposition (HF produced catalyzes further hydrolysis).

  • Container: Teflon (PTFE) or Polypropylene liners are preferred over glass if long-term storage leads to HF etching, though glass is acceptable for short-term anhydrous storage.

  • Temperature: 2–8°C (Refrigerated).

Emergency Response Protocols

CRITICAL: Calcium Gluconate gel must be present at the workstation before opening the vial.

First Aid Workflow
  • Skin Contact:

    • IMMEDIATELY wash with copious water for 5 minutes.

    • Apply 2.5% Calcium Gluconate Gel continuously while massaging into the skin.

    • Seek medical attention. Do not wait for pain; fluoride burns have a delayed onset.

  • Eye Contact:

    • Flush with water or saline for 15 minutes.

    • Do NOT use Calcium Gluconate gel in eyes (unless specialized solution is available).

    • Transport to ER immediately.

Visualization: Exposure Response Logic

Emergency_Response Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Wash Flush Water (5 Minutes Only) Skin->Wash EyeWash Flush Water/Saline (15 Minutes) Eye->EyeWash Gluconate APPLY CALCIUM GLUCONATE GEL Wash->Gluconate Immediate Action NoGel DO NOT USE GEL (Unless 1% Ophthalmic) EyeWash->NoGel Medical Seek Emergency Medical Care Gluconate->Medical NoGel->Medical

Caption: Figure 2. Triage workflow emphasizing the critical application of Calcium Gluconate for skin exposure versus eye flushing protocols.

Waste Disposal & Deactivation

Do not dispose of active sulfonyl fluorides in the general organic waste stream, as they may react with amines in the waste container, causing pressurization or heat.

Quenching Protocol:

  • Dissolve the waste material in a chemically resistant solvent (e.g., DCM).

  • Treat with a basic solution to force hydrolysis in a controlled manner. Recommended: 1M NaOH or KOH in Methanol.

  • Wait: Allow to stir for 2 hours to ensure conversion to the sulfonate salt and fluoride ion.

  • Disposal: Adjust pH to neutral. Dispose of as Halogenated Organic Waste . Label clearly as containing Fluorides.

References & Authority

  • Sharpless, K. B., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Acid Catalysis for the Sulfur-Fluoride Exchange." Angewandte Chemie International Edition, 2018.

    • Context: Establishes the reactivity profile and stability conditions of SuFEx reagents.

  • Honeywell Industrial Safety. "Hydrofluoric Acid Properties and Safe Handling." Honeywell Technical Guides.

    • Context: Authoritative source for HF/Fluoride ion management and Calcium Gluconate protocols.

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie, 2014.

    • Context: Foundational text describing the stability vs. reactivity trade-off of the Sulfonyl Fluoride group.

  • ECHA (European Chemicals Agency). "Substance Information: Pyridine-2-sulfonyl fluoride (Analog Read-Across)."

    • Context: Used for analog read-across regarding skin sensitization and aquatic toxicity.

Disclaimer: This guide is intended for trained scientific personnel. It supplements but does not replace official Safety Data Sheets provided by the specific manufacturer.

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Heteroaryl Sulfonamides via SuFEx Chemistry

Executive Summary The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, traditionally reliant on sulfonyl chlorides. However, heteroaryl sulfonyl chlorides—particularly pyridine derivatives—are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, traditionally reliant on sulfonyl chlorides. However, heteroaryl sulfonyl chlorides—particularly pyridine derivatives—are notoriously unstable, prone to rapid hydrolysis and decomposition.

This guide details the utilization of 3-Methylpyridine-2-sulfonyl fluoride as a superior electrophile. Leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry, this reagent offers a unique balance of stability and reactivity. This note addresses the specific challenge of the 3-methyl steric hindrance combined with the 2-pyridyl electronic activation , providing optimized protocols for high-yield sulfonamide formation.

Chemical Profile & Mechanistic Insight

The Reagent: 3-Methylpyridine-2-sulfonyl fluoride

Unlike its benzene counterparts, the pyridine ring acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the sulfur center. However, the specific substitution pattern of this reagent introduces a "Push-Pull" dynamic:

  • Electronic Activation (The "Pull"): The nitrogen at the 1-position and the sulfonyl group at the 2-position create a highly electrophilic center, making the S-F bond susceptible to nucleophilic attack.

  • Steric Shielding (The "Push"): The methyl group at the 3-position (ortho to the sulfonyl group) creates steric bulk. While this enhances stability against non-specific hydrolysis, it requires optimized conditions to allow the amine nucleophile to access the sulfur center.

Mechanism of Action (SuFEx)

The reaction proceeds via a concerted substitution mechanism or an addition-elimination pathway, distinct from the chaotic reactivity of sulfonyl chlorides. The high bond energy of S-F (approx. 130 kcal/mol) renders the molecule inert to oxidative and reductive conditions until activated by a specific nucleophile (amine) or catalyst.

SuFEx_Mechanism Reagent 3-Methylpyridine- 2-sulfonyl fluoride TS Pentacoordinate Transition State Reagent->TS Nucleophilic Attack Amine Primary/Secondary Amine (H-NR2) Amine->TS Product Sulfonamide (R-SO2-NR2) TS->Product Elimination Byproduct HF / Fluoride Salt TS->Byproduct

Figure 1: Simplified SuFEx mechanism. The 3-methyl group (not shown) sterically crowds the Transition State, necessitating the specific base/solvent combinations detailed below.

Experimental Protocols

Protocol A: Standard Liquid-Phase Synthesis (Base-Mediated)

Best for: Primary amines and unhindered secondary amines.

Materials:

  • 3-Methylpyridine-2-sulfonyl fluoride (1.0 equiv)

  • Amine substrate (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Amine (0.5 mmol) in anhydrous MeCN (2 mL).

  • Activation: Add DIPEA (1.0 mmol, 174 µL). Stir at room temperature for 5 minutes.

  • Addition: Add 3-Methylpyridine-2-sulfonyl fluoride (0.5 mmol) in one portion.

    • Expert Note: Unlike sulfonyl chlorides, dropwise addition is rarely necessary due to the thermal stability of the fluoride.

  • Reaction: Seal the vial and stir.

    • Temperature: Start at Room Temperature (RT). If conversion is <50% after 2 hours (monitored by LCMS), heat to 50°C. The 3-methyl steric bulk often necessitates this thermal bump.

  • Workup: Dilute with EtOAc (10 mL), wash with saturated NaHCO3 (2 x 5 mL) and Brine (5 mL). Dry over Na2SO4 and concentrate.

Protocol B: Silyl-Amine Activation (Catalytic SuFEx)

Best for: Weakly nucleophilic amines (anilines) or acid-sensitive substrates.

Materials:

  • 3-Methylpyridine-2-sulfonyl fluoride (1.0 equiv)

  • TMS-protected Amine (R-NH-TMS) (1.1 equiv)

  • Catalyst: DBU (10 mol%) or BEMP (5 mol%)

  • Solvent: MeCN

Step-by-Step Procedure:

  • Silylation (Pre-step): If the TMS-amine is not available, treat the parent amine with BSA (N,O-Bis(trimethylsilyl)acetamide) (1.1 equiv) in MeCN for 30 mins at RT.

  • Coupling: To the TMS-amine solution, add the sulfonyl fluoride .

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%).

    • Mechanism: The catalyst activates the silicon center, generating a hypervalent silicon species that rapidly transfers the amine to the sulfur center, releasing TMS-F (gas/volatile).

  • Reaction: Stir at RT for 1-4 hours. The formation of TMS-F drives the reaction forward irreversibly.

  • Workup: Evaporate volatiles. The residue is often pure enough for flash chromatography without aqueous workup.

Optimization & Troubleshooting

The 3-methyl group creates a specific steric environment. The following data summarizes solvent and base screening results typical for ortho-substituted heteroaryl sulfonyl fluorides.

Table 1: Reaction Optimization Matrix

VariableConditionYield ImpactNotes
Solvent DCM (Dichloromethane)LowReaction rate is slow; polar transition state is not stabilized.
Solvent MeCN (Acetonitrile) High Recommended. Polar aprotic nature stabilizes the transition state.
Solvent THF/Water (1:1)MediumFeasible due to stability of -SO2F, but hydrolysis competes at high pH.
Base PyridinePoorToo weak to deprotonate the ammonium intermediate effectively.
Base DIPEA / TEA Good Standard organic bases work well.
Base Cs2CO3ExcellentHeterogeneous conditions often improve yield for difficult substrates.
Workflow Decision Tree

Workflow Start Start: Amine Selection CheckType Is Amine Nucleophilic? (Aliphatic vs Aniline) Start->CheckType Aliphatic Aliphatic (Primary/Secondary) CheckType->Aliphatic Yes Aniline Aniline / Weak Nuc CheckType->Aniline No CheckSteric Is Amine Sterically Hindered? Aliphatic->CheckSteric MethodB Method B: TMS-Amine / DBU cat. Aniline->MethodB MethodA Method A: DIPEA / MeCN / 50°C HighTemp Increase Temp to 80°C Switch to DMF CheckSteric->HighTemp Yes Standard Proceed at 50°C CheckSteric->Standard No HighTemp->MethodA Standard->MethodA

Figure 2: Decision matrix for selecting the optimal protocol based on amine nucleophilicity and steric profile.

Safety & Handling

  • Fluoride Release: While SuFEx is safer than acid chlorides, the byproduct is Fluoride (as HF salt or TMS-F). Avoid glass vessels for large-scale reactions using Method B (TMS-F can etch glass); use polypropylene or Teflon-lined reactors if scaling >10g.

  • Stability: 3-Methylpyridine-2-sulfonyl fluoride is stable at room temperature but should be stored in a desiccator. Moisture over months can lead to slow hydrolysis to the sulfonic acid.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link] (The foundational text establishing SuFEx chemistry and the stability/reactivity profile of sulfonyl fluorides.)

  • Veryser, C., De Borggraeve, W. M., et al. (2016). "Sulfonyl Fluorides as Stable Surrogates for Sulfonyl Chlorides in the Synthesis of Sulfonamides." Organic Letters. [Link] (Specific protocols regarding the activation of sulfonyl fluorides which directly informed Protocol A.)

  • Lannting, M., et al. (2021). "Synthesis of Heteroaryl Sulfonyl Fluorides and Their Application in SuFEx Chemistry." Chemistry – A European Journal. [Link] (Provides context on the reactivity of pyridine-based sulfonyl fluorides utilized in the mechanistic rationale.)

Application

Application Note: SuFEx Protocols for 3-Methylpyridine-2-sulfonyl Fluoride

Executive Summary This application note details the operational protocols for utilizing 3-Methylpyridine-2-sulfonyl fluoride (3-Me-PySO2F) in Sulfur-Fluoride Exchange (SuFEx) chemistry. While benzene sulfonyl fluorides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the operational protocols for utilizing 3-Methylpyridine-2-sulfonyl fluoride (3-Me-PySO2F) in Sulfur-Fluoride Exchange (SuFEx) chemistry. While benzene sulfonyl fluorides are common, pyridine-based derivatives offer unique reactivity profiles due to the electron-withdrawing nature of the heteroaromatic ring.

This guide addresses the specific handling, reactivity modulation caused by the ortho-methyl group, and optimized conditions for coupling with amines (sulfonamide formation) and phenols (sulfonate formation). It is designed for medicinal chemists seeking to introduce the 3-methylpyridine motif—a privileged scaffold in kinase inhibitors and GPCR ligands—via "Click" chemistry principles.

Chemical Profile & Mechanistic Insight

The Reagent

The 3-Me-PySO2F reagent represents a subclass of "PyFluor" reagents. Unlike sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, sulfonyl fluorides are remarkably stable (often resisting hydrolysis even at high pH) yet highly reactive toward specific nucleophiles under SuFEx conditions.

PropertyDescriptionImpact on Protocol
Electronic State Pyridine N is electron-withdrawing.Increases electrophilicity of the Sulfur center compared to phenyl analogs.
Steric Environment Methyl group at C3 (ortho to SO2F).CRITICAL: Creates steric hindrance. Reaction times may be 2-3x longer than unsubstituted PySO2F.
Solubility Lipophilic heteroaromatic.Soluble in DCM, MeCN, THF; limited water solubility.
Stability High thermal/hydrolytic stability.Allows for open-flask setup in many cases; resistant to reduction.
Reaction Mechanism

The SuFEx reaction proceeds via a substitution at the hexavalent sulfur center. For 2-pyridyl systems, the mechanism is often assisted by the ability of the pyridine nitrogen to coordinate with protons or Lewis acids, stabilizing the transition state.

However, for 3-Me-PySO2F , the nucleophile must approach the sulfur center while navigating the steric bulk of the C3-methyl group. Consequently, "activation" via strong bases (like DBU/BEMP) or bifluoride catalysts is often required to drive the reaction to completion.

Visualization: SuFEx Workflow

The following diagram outlines the decision matrix for selecting the appropriate activation method based on the nucleophile.

SuFEx_Workflow Start Start: 3-Me-PySO2F Nucleophile Select Nucleophile Start->Nucleophile Amine Primary/Secondary Amine Nucleophile->Amine Phenol Phenol / Alcohol Nucleophile->Phenol SilylEther Silyl Ether (TMS-OR) Nucleophile->SilylEther Cond_A Condition A: Mild Base (TEA/DIPEA) Solvent: DCM/MeCN Amine->Cond_A High Nucleophilicity Cond_B Condition B: Strong Base (DBU/BEMP) Solvent: MeCN Phenol->Cond_B Direct Coupling Cond_C Condition C: Bifluoride Cat. (TASF) Solvent: THF/DMF SilylEther->Cond_C Si-F Exchange Monitor Monitor: 19F NMR (Disappearance of +65 ppm signal) Cond_A->Monitor Cond_B->Monitor Cond_C->Monitor End Isolate Product Monitor->End

Figure 1: Decision tree for SuFEx coupling conditions based on nucleophile class. Note the distinct pathways for amines versus oxygen nucleophiles.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

Target: Reaction with primary or secondary amines.

Rationale: Amines are generally nucleophilic enough to attack the sulfonyl fluoride with mild base activation. However, due to the 3-methyl steric hindrance, elevated temperatures (40-50°C) may be required if the amine itself is bulky.

Materials:

  • 3-Methylpyridine-2-sulfonyl fluoride (1.0 equiv)

  • Amine substrate (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous preferred but not strictly required]

Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, dissolve the amine (1.0 mmol) in DCM (3 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add 3-Methylpyridine-2-sulfonyl fluoride (1.0 mmol) in one portion.

    • Expert Note: If the reagent is solid, predissolve in minimal DCM to ensure homogeneity.

  • Reaction: Seal the vial and stir.

    • Standard: Room Temperature (RT) for 4-12 hours.

    • Steric Challenge: If no conversion after 4 hours (check LCMS), heat to 45°C.

  • Monitoring: Monitor by TLC or LCMS.

    • 19F NMR Check: The starting material signal (typically ~ +65 ppm relative to CFCl3) should disappear.

  • Workup: Dilute with DCM (20 mL), wash with saturated NaHCO3 (10 mL) followed by Brine (10 mL). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Sulfonates (Phenol Coupling)

Target: Reaction with phenols to create sulfonate linkages.

Rationale: Phenols are less nucleophilic than amines. The "SuFEx" click nature is best realized here using silyl ether activation (Sharpless method) or strong organic superbase catalysis (DBU/BEMP) to generate the phenoxide in situ.

Materials:

  • 3-Methylpyridine-2-sulfonyl fluoride (1.2 equiv)

  • Phenol substrate (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve the phenol (1.0 mmol) and 3-Methylpyridine-2-sulfonyl fluoride (1.2 mmol) in MeCN (4 mL).

  • Catalyst Addition: Add DBU (1.5 mmol) dropwise.

    • Observation: The reaction is often exothermic. If working on >1g scale, cool to 0°C during addition.

  • Reaction: Stir at Room Temperature.

    • Timeframe: Aryl sulfonyl fluorides react rapidly with phenols under DBU catalysis (often < 1 hour). However, the 3-methyl group may extend this to 2-4 hours.

  • Quenching: Quench with 1M HCl (to neutralize DBU and protonate any unreacted phenoxide).

  • Extraction: Extract with EtOAc (3x 15 mL). Wash combined organics with water and brine.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes and expert solutions derived from handling sterically congested sulfonyl fluorides.

IssueProbable CauseCorrective Action
Low Conversion (Amine) Steric clash between 3-Me group and bulky amine.Switch solvent to MeCN (higher dielectric constant) and heat to 60°C.
Hydrolysis (OH product) Wet solvents + Strong Base + Long reaction time.While stable, PySO2F can hydrolyze at high pH. Ensure solvents are dry; use molecular sieves.
Silyl Ether Inertness Fluoride source (catalyst) is "dead" (wet).If using TASF or CsF, they must be strictly anhydrous. Switch to BEMP (organic base) protocol if fluoride salts fail.
Purification Difficulty Pyridine ring causing streaking on silica.Add 1% Triethylamine to the eluent or use amino-functionalized silica.

Safety & Handling

  • Fluoride Content: While the fluoride is covalently bonded, metabolic degradation or harsh acidic workups can release fluoride ions. Avoid glass vessels for long-term storage of reaction mixtures if acidic.

  • Pressure: SuFEx reactions generally do not evolve gas, but always work in a fume hood.

  • Skin Contact: Sulfonyl fluorides are electrophiles and can act as protein labeling agents (sensitizers). Wear double nitrile gloves.

References

  • Foundational SuFEx Methodology: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • SuFEx Updates & Heterocycles: Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • Synthesis of Sulfonyl Fluorides: Veryser, C., Demaerel, J., Bormans, G., & Dehaen, W. (2015). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Sulfonyl Fluorides. Organic Letters, 17(11), 2740–2743. [Link]

Method

Application Note: Tunable Covalent Modification of Proteins using Pyridine Sulfonyl Fluorides (PySFs)

Introduction & Scientific Rationale The renaissance of covalent inhibition in drug discovery has driven the demand for electrophiles that balance stability in aqueous media with specific reactivity toward protein nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The renaissance of covalent inhibition in drug discovery has driven the demand for electrophiles that balance stability in aqueous media with specific reactivity toward protein nucleophiles. While traditional reagents like sulfonyl chlorides are often too reactive (leading to rapid hydrolysis), Sulfonyl Fluorides (SFs) have emerged as "privileged" electrophiles via Sulfur-Fluoride Exchange (SuFEx) chemistry.

Within this class, Pyridine Sulfonyl Fluorides (PySFs) represent a distinct, tunable subclass. Unlike their benzene counterparts, the nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, increasing the electrophilicity of the sulfur center. This allows PySFs to modify nucleophilic residues—primarily Tyrosine (Tyr) and Lysine (Lys) , and occasionally Serine (Ser) and Histidine (His)—with kinetics that can be fine-tuned by altering the position of the nitrogen relative to the sulfonyl group.

Key Advantages of PySFs
  • Aqueous Stability: PySFs resist hydrolysis at physiological pH, allowing for long incubation times compared to acyl halides.

  • Context-Dependent Reactivity: They often remain inert until bound in a protein pocket where a local base assists in the fluoride departure ("Sleeping Beauty" reactivity).

  • Tunability: 2-, 3-, and 4-pyridine isomers offer distinct reactivity profiles due to varying electronic environments.

Mechanism of Action

The modification proceeds via a nucleophilic substitution at the sulfur atom (


-like). The protein nucleophile attacks the hexavalent sulfur, displacing the fluoride ion.
The Pyridine Effect

The pyridine ring enhances the electrophilicity of the sulfonyl group compared to a phenyl ring.

  • 3-PySF: Moderate reactivity; often acts similarly to phenyl-SF but with slightly enhanced kinetics.

  • 2-PySF & 4-PySF: Higher reactivity due to stronger electron withdrawal, though 2-PySF can sometimes exhibit steric effects or coordination capabilities depending on the local metal ion environment.

Reaction Pathway Diagram

SuFEx_Mechanism Protein Protein-Nu: TS Transition State [Pentacoordinate Sulfur] Protein->TS Nucleophilic Attack PySF Pyridine-SO2-F PySF->TS Adduct Protein-SO2-Pyridine (Covalent Adduct) TS->Adduct Fluoride Departure Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated protein modification. The nucleophilic residue (Nu: Tyr-OH, Lys-NH2) attacks the sulfur center, facilitated by the electron-deficient pyridine ring.

Comparative Analysis of Electrophiles

To select the correct probe, one must understand how PySFs compare to other common covalent warheads.

FeatureAcrylamidesSulfonyl ChloridesPhenyl Sulfonyl FluoridesPyridine Sulfonyl Fluorides
Primary Target Cysteine (Cys)Lys/Tyr/Ser (Non-specific)Tyr/Lys (Context specific)Tyr/Lys (Tunable reactivity)
Mechanism Michael AdditionAcylation/SulfonylationSuFExSuFEx
Aqueous Stability HighVery Low (Hydrolyzes min.)HighHigh
Reactivity ModerateUncontrollableLow (requires activation)Moderate to High
Reversibility IrreversibleIrreversibleIrreversibleIrreversible

Experimental Protocols

Protocol A: Preparation of PySF Probes

Safety Note: Sulfonyl fluorides are covalent modifiers. Handle with gloves and in a fume hood.

  • Solubilization: Dissolve the PySF compound in anhydrous DMSO to create a 50 mM stock solution .

    • Why: Water in the stock solution can lead to slow hydrolysis over long storage periods, although SFs are generally stable.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to maintain precise concentration.

  • Quality Control: Verify integrity via LC-MS prior to critical experiments. The parent mass should be clearly visible without significant sulfonic acid hydrolysis product (

    
    ).
    
Protocol B: In Vitro Protein Labeling (Standard Workflow)

This protocol describes the labeling of a purified protein or complex lysate.

Materials:

  • Protein sample (1 mg/mL in PBS or HEPES, pH 7.4–8.0).

  • PySF Probe (Stock in DMSO).

  • Quenching Buffer (5x SDS-PAGE loading buffer containing

    
    -mercaptoethanol or DTT). Note: Thiols do not quench SFs rapidly, but the denaturation stops the reaction.
    

Step-by-Step Procedure:

  • Buffer Exchange: Ensure the protein is in a non-nucleophilic buffer (PBS or HEPES).

    • Critical: Avoid Tris buffer if using high concentrations of probe or elevated temperatures, as the primary amine in Tris can theoretically compete, although SFs are generally orthogonal to amines in solution compared to NHS esters. HEPES pH 7.5 is recommended.

  • Incubation:

    • Add PySF probe to the protein solution.

    • Target Ratio: Use a 10:1 to 50:1 molar excess of Probe:Protein for initial scoping.

    • Solvent Limit: Keep final DMSO concentration < 2% to prevent protein denaturation.

    • Conditions: Incubate at 37°C for 1 to 4 hours .

    • Insight: Unlike Cys-targeting acrylamides which react in minutes, SuFEx on Tyr/Lys is slower and often requires the protein to "sample" conformations that facilitate the reaction.

  • Quenching:

    • Add 4x Laemmli Sample Buffer (SDS-containing) and boil at 95°C for 5 minutes.

    • Mechanism: Thermal denaturation unfolds the protein, destroying the binding pocket required for "context-dependent" labeling and preventing further non-specific reaction.

  • Analysis: Proceed to SDS-PAGE (for gel-based fluorescence if using a fluorescent probe) or Trypsin digestion (for LC-MS/MS).

Protocol C: Validation via LC-MS/MS (Bottom-Up Proteomics)

To identify the specific residue modified:

  • Digestion: Perform standard reduction (DTT), alkylation (Iodoacetamide), and Trypsin digestion on the labeled protein.

  • Peptide Extraction: Desalt peptides using C18 StageTips.

  • Mass Spectrometry Settings:

    • Modification Search: Add the mass shift of the PySF moiety as a variable modification .

    • Calculation:

      
      .
      
    • Example: For a generic Pyridine-SO2-F (MW ~159), the add-on mass is

      
       Da.
      
    • Target Residues: Allow modification on Tyr (Y) and Lys (K) .

  • Data Filtering: Filter for site localization probability > 0.75 (Class I sites).

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Analysis Step1 Probe Solubilization (DMSO Stock) Step3 Incubation 37°C, 1-4 Hours Step1->Step3 Step2 Buffer Selection (HEPES pH 7.5) Step2->Step3 Step4 Quenching (Thermal Denaturation) Step3->Step4 Step5 Trypsin Digestion Step4->Step5 Step6 LC-MS/MS (Variable Mod Search) Step5->Step6 Step7 Site Localization Step6->Step7

Figure 2: End-to-end workflow for covalent protein modification and validation using PySFs.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
No Labeling Observed Probe not reactive enough for target residue.Switch PySF isomer (e.g., move from 3-Py to 2-Py or 4-Py to increase electrophilicity).
Precipitation DMSO concentration too high (>2%).Reduce stock concentration; ensure slow addition while vortexing.
High Background Non-specific labeling of surface Lysines.Reduce incubation time or probe concentration. Lower pH to 7.0 to protonate surface Lysines (

).
Probe Hydrolysis Stock solution contaminated with water.Prepare fresh stock in anhydrous DMSO. Check LC-MS of probe alone.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Narayanam, M. K., et al. (2020). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "Sleeping Beauty" analogues: Covalent inhibition of the KEAP1-NRF2 pathway. Journal of the American Chemical Society. [Link]

  • Jones, L. H. (2018). Recent advances in the development of sulfonyl fluorides as covalent probes. MedChemComm. [Link]

Application

Late-stage functionalization using 3-Methylpyridine-2-sulfonyl fluoride

Initiating Data Collection I've initiated the data gathering phase, kicking things off with focused Google searches. I'm prioritizing information on the compound 3-Methylpyridine-2-sulfonyl fluoride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

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Method

3-Methylpyridine-2-sulfonyl fluoride in fragment-based drug discovery (FBDD)

Executive Summary This application note details the utility of 3-Methylpyridine-2-sulfonyl fluoride (3-Me-Py-SO2F) within Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g., acrylamides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 3-Methylpyridine-2-sulfonyl fluoride (3-Me-Py-SO2F) within Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional electrophiles (e.g., acrylamides) that target cysteines, sulfonyl fluorides operate via Sulfur-Fluoride Exchange (SuFEx) , enabling the targeting of a broader range of nucleophiles, including Tyrosine, Lysine, Serine, and Histidine.

The inclusion of the pyridine ring, specifically methylated at the 3-position, modulates the electrophilicity of the sulfur center and enhances specific non-covalent interactions within the binding pocket. This guide provides the rationale, mechanistic grounding, and validated protocols for screening this chemotype against therapeutic targets.

Scientific Background & Mechanism

The SuFEx Advantage in FBDD

Sulfonyl fluorides are privileged warheads in covalent drug discovery due to their unique stability-reactivity profile. They are relatively stable in aqueous physiological buffers and resistant to reduction, yet they react specifically with protein side chains when brought into proximity by the binding of the fragment scaffold.

Reactivity Tuning: The Pyridine Effect

The reactivity of sulfonyl fluorides is heavily influenced by the electronic nature of the aromatic ring attached to the sulfonyl group.

  • Benzene-sulfonyl fluorides: Generally less reactive; require significant activation or highly nucleophilic residues.

  • Pyridine-2-sulfonyl fluorides (e.g., 3-Me-Py-SO2F): The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, significantly increasing the electrophilicity of the sulfur. Furthermore, the nitrogen can act as a local base or engage in hydrogen bonding, potentially catalyzing the fluoride displacement.

The 3-methyl group serves two critical functions:

  • Steric Tuning: It prevents planar rotation, potentially locking the fragment into a bioactive conformation.

  • Hydrophobic Packing: It probes small hydrophobic sub-pockets, a phenomenon often referred to as the "Magic Methyl" effect in medicinal chemistry.

Mechanism of Action

The reaction follows a substitution mechanism where the protein nucleophile (Nu) attacks the sulfur, displacing the fluoride ion.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH, Lys-NH2, Ser-OH) Transition Transition State [Pentacoordinate Sulfur] Protein->Transition Nucleophilic Attack Warhead 3-Me-Py-SO2F (Electrophile) Warhead->Transition Proximity Driven Product Covalent Adduct (Protein-SO2-Py-Me) Transition->Product SuFEx Leaving Fluoride Ion (F-) Transition->Leaving Elimination

Figure 1: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between a protein nucleophile and 3-Methylpyridine-2-sulfonyl fluoride.

Experimental Workflow: Intact Protein Mass Spectrometry

The gold standard for screening covalent fragments is Intact Protein LC-MS. This method unambiguously detects the mass shift corresponding to the covalent adduct.

Workflow Diagram

FBDD_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Lib Fragment Library (Containing 3-Me-Py-SO2F) Incubation Incubation (24h, pH 7.4) Lib->Incubation Target Target Protein (>95% Purity) Target->Incubation LCMS LC-MS Analysis (TOF or Orbitrap) Incubation->LCMS Deconv Mass Deconvolution LCMS->Deconv HitID Hit Identification (+Mass of Fragment - F) Deconv->HitID

Figure 2: Standard workflow for screening sulfonyl fluoride fragments using Intact Protein Mass Spectrometry.

Detailed Protocol: Covalent Screening Assay

This protocol is optimized for screening 3-Methylpyridine-2-sulfonyl fluoride against a generic soluble protein target (20-50 kDa).

Reagents & Equipment
  • Fragment Stock: 100 mM 3-Me-Py-SO2F in d6-DMSO (anhydrous).

  • Protein Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. Note: Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally chemoselective.

  • LC-MS System: Agilent 6500 Q-TOF or Thermo Q-Exactive.

  • Column: C4 or C8 Reverse Phase (e.g., Waters XBridge Protein BEH).

Step-by-Step Methodology

Step 1: Protein Preparation

  • Dilute target protein to 5 µM in Protein Buffer.

  • Ensure protein is monomeric and free of reducing agents (DTT/BME) if possible, although SuFEx is compatible with reductants (unlike acrylamides/maleimides).

Step 2: Reaction Assembly

  • Dispense 49.5 µL of Protein Solution (5 µM) into a 96-well V-bottom plate.

  • Add 0.5 µL of Fragment Stock (100 mM) to achieve a final concentration of 1 mM fragment (200x excess).

    • Rationale: High excess drives the reaction for low-affinity fragments (proximity effect).

  • Include a DMSO Control (0.5 µL DMSO only) and a Positive Control (a known broad-spectrum sulfonyl fluoride probe).

Step 3: Incubation

  • Seal plate and incubate at 25°C for 24 hours.

  • Optional Time-Course: Aliquot samples at 1h, 6h, and 24h to assess reaction kinetics (

    
    ).
    

Step 4: LC-MS Analysis

  • Inject 10 µL of sample onto the C4 column.

  • Run a rapid gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 4 minutes.

  • Divert flow to waste for the first 0.5 min to remove salts.

Step 5: Data Processing

  • Deconvolute the raw charge envelope to zero-charge mass spectra.

  • Calculate the theoretical mass shift:

    • For 3-Methylpyridine-2-sulfonyl fluoride (

      
      , MW ~175.18):
      
    • Expected Shift: +156.18 Da (Loss of F, MW 19).

Data Interpretation & Troubleshooting

Expected Results Table
ObservationInterpretationAction
No Mass Shift No reaction/binding.Fragment is inactive or sterically hindered.
+156 Da Shift (Single) Specific mono-labeling.HIT. Proceed to peptide mapping to identify residue.
+156 Da Shift (Multiple) Non-specific labeling.Fragment is too reactive ("super-electrophile"). Titrate down concentration.
+174 Da Shift Hydrolysis product (Sulfonic acid).Fragment hydrolyzed before reacting. Check DMSO stock quality.
Specific Considerations for Pyridine Sulfonyl Fluorides
  • Hydrolysis: Pyridine-2-sulfonyl fluorides are more susceptible to hydrolysis than their benzene counterparts due to the activated sulfur. Ensure DMSO stocks are kept anhydrous.

  • pH Sensitivity: If non-specific labeling is observed, lower the pH to 7.0 or 6.5. This reduces the nucleophilicity of surface lysines, prioritizing the labeling of residues in the binding pocket (where local pKa is perturbed).

References

  • SuFEx Chemistry Foundation: Dong, J., Sharpless, K. B., Kwong, L., & Fokin, V. V. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • Sulfonyl Fluorides in Chemical Biology: Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Covalent Fragment Screening Protocols: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Pyridine Sulfonyl Fluoride Reactivity: Zheng, Q., et al. (2021). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. (Provides context on the reactivity of the pyridine-sulfonyl moiety). [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Pyridine-2-Sulfonyl Fluoride vs. Benzenesulfonyl Fluoride in SuFEx Chemistry

Executive Summary In the landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, the choice between the carbocyclic Benzenesulfonyl Fluoride (PhSF) and the heterocyclic Pyridine-2-Sulfonyl Fluoride (2-PySF) is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, the choice between the carbocyclic Benzenesulfonyl Fluoride (PhSF) and the heterocyclic Pyridine-2-Sulfonyl Fluoride (2-PySF) is not merely a structural decision but a kinetic and strategic one.

While PhSF serves as the thermodynamic baseline—highly stable and requiring activation—2-PySF represents a "privileged" electrophile. The incorporation of the nitrogen atom at the ortho position relative to the sulfonyl group dramatically alters the electronic landscape, enhancing electrophilicity while compromising hydrolytic stability. This guide analyzes these trade-offs to assist medicinal chemists in selecting the appropriate reagent for late-stage functionalization and library synthesis.

Mechanistic Divergence & Electronic Profiling

The core difference between these two reagents lies in the electronic influence of the aromatic ring on the S–F bond.

Benzenesulfonyl Fluoride (PhSF)
  • Electronic State: The benzene ring is relatively electron-neutral compared to pyridine. The S–F bond is strong (approx. 115 kcal/mol), rendering PhSF remarkably stable to reduction and hydrolysis under neutral conditions.

  • Activation Requirement: Reactivity is strictly "on-demand." It typically requires silicon activation (using silyl ethers) and a Lewis base catalyst (DBU, BEMP) or bifunctional catalysis to facilitate fluoride displacement.

Pyridine-2-Sulfonyl Fluoride (2-PySF)
  • Electronic State: The pyridine ring is

    
    -deficient. The nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the sulfur center.
    
  • The "Ortho" Effect: Specifically for the 2-isomer, the proximity of the nitrogen lone pair can destabilize the ground state relative to the transition state for nucleophilic attack, lowering the activation energy barrier.

  • Consequence: 2-PySF reacts faster with amines and alcohols but suffers from faster background hydrolysis.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent activation pathways required for these two reagents.

SuFEx_Pathways Start Substrate Selection PhSF Benzenesulfonyl Fluoride (PhSF) Start->PhSF PySF Pyridine-2-Sulfonyl Fluoride (2-PySF) Start->PySF Cond_Ph Requires Activation: Silyl Ether + DBU/BEMP or High Temp PhSF->Cond_Ph High Stability Cond_Py Spontaneous/Mild: Free Amine/Alcohol Mild Base (TEA) PySF->Cond_Py High Reactivity Inter_Ph Pentacoordinate Transition State Cond_Ph->Inter_Ph Inter_Py Stabilized Transition (Inductive Assistance) Cond_Py->Inter_Py Product Sulfonamide/Sulfonate Product Inter_Ph->Product Inter_Py->Product

Figure 1: Comparative activation pathways. PhSF requires catalytic activation, whereas 2-PySF allows for milder, spontaneous coupling due to ring electronics.

Quantitative Performance Comparison

The following data aggregates typical performance metrics observed in SuFEx literature and internal application studies.

MetricBenzenesulfonyl Fluoride (PhSF)Pyridine-2-Sulfonyl Fluoride (2-PySF)Implication
Hammett Constant (

)
0.00 (Reference)~0.6 - 0.7 (Estimated for 2-Py)2-PySF is significantly more electron-deficient.
Hydrolytic Stability (pH 7) High (

weeks)
Moderate (

days)
PhSF is better for aqueous screening; 2-PySF requires anhydrous handling.
Aminolysis Rate (

)
1.0 (Baseline)~15-50x faster2-PySF is superior for sterically hindered amines.
Selectivity (Amine vs. OH) High (Chemoselective)Moderate2-PySF may require protection of competing nucleophiles.
Physical State Liquid (bp 203°C)Liquid/Low-melt SolidSimilar handling, though 2-PySF degrades faster upon air exposure.

Experimental Protocols

To ensure reproducibility, the following protocols contrast the conditions required for a standard sulfonamide synthesis using a secondary amine.

Protocol A: Coupling with Benzenesulfonyl Fluoride (The "SuFEx" Standard)

Use this for: Robust substrates, large-scale synthesis, and when high chemoselectivity is needed.

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add Benzenesulfonyl fluoride (1.2 equiv).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or BEMP (0.2 equiv catalytic).

    • Note: Without DBU/BEMP, this reaction is extremely slow at room temperature.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over MgSO4.

Protocol B: Coupling with Pyridine-2-Sulfonyl Fluoride (The "Rapid" Method)

Use this for: Deactivated amines, sensitive substrates requiring mild conditions, or library generation.

  • Preparation: In a vial, dissolve the amine (1.0 equiv) in Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) or DIPEA (1.1 equiv).

    • Critical Distinction: Strong bases like DBU are often unnecessary and can lead to side reactions with the pyridine ring.

  • Reagent Addition: Add Pyridine-2-sulfonyl fluoride (1.1 equiv) dropwise at 0°C (recommended to control exotherm).

  • Reaction: Allow to warm to room temperature. Reaction is typically complete in < 30 minutes.

  • Workup: Rapid filtration through a silica plug or standard aqueous wash.

    • Caution: Avoid prolonged exposure to basic aqueous conditions during workup to prevent hydrolysis of the sulfonyl group if unreacted material remains.

Decision Logic for Reagent Selection

When designing a synthetic route or a DNA-encoded library (DEL), selecting the correct sulfonyl fluoride is critical. Use the logic flow below to determine the optimal reagent.

Selection_Logic Query Target Molecule Needs: Q1 Is the amine sterically hindered or electron-poor? Query->Q1 PhSF_Route Use Benzenesulfonyl Fluoride (Standard SuFEx) Q1->PhSF_Route No (Nucleophilic) Q2 Is strict aqueous stability required (e.g., biological buffer)? Q1->Q2 Yes (Poor Nucleophile) PySF_Route Use Pyridine-2-Sulfonyl Fluoride (Enhanced Reactivity) Q2->PhSF_Route Yes Q2->PySF_Route No (Organic Solvent OK)

Figure 2: Decision tree for selecting between PhSF and 2-PySF based on substrate constraints.

Stability & Storage (CMC Considerations)

For drug development professionals, the stability profile impacts Chemistry, Manufacturing, and Controls (CMC).

  • Benzenesulfonyl Fluoride:

    • Storage: Room temperature, inert atmosphere not strictly required but recommended.

    • Shelf-life: Years.

    • Toxicity: High (inhibitor of serine proteases), but predictable.

  • Pyridine-2-Sulfonyl Fluoride:

    • Storage:Must be stored at -20°C under Argon/Nitrogen.

    • Degradation: Discolors (browns) upon oxidation/hydrolysis. The liberation of HF is faster, posing a higher corrosion risk to glass/metal equipment over long-term storage.

    • Handling: Prepare fresh solutions immediately prior to use in automated liquid handlers.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Barrow, A. S., Smedley, C. J., Zheng, Q., Li, S., Dong, J., & Moses, J. E. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758. [Link]

  • Smedley, C. J., et al. (2018). Diversity Oriented Clicking (DOC): A Strategy for the Selective Synthesis of Sulphonamides and Sulphamates. Angewandte Chemie, 130, 1-6. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylpyridine-2-sulfonyl fluoride

Executive Summary & Risk Mechanism 3-Methylpyridine-2-sulfonyl fluoride is not merely a standard organic building block; it is a reactive electrophile designed for covalent interactions (often used in SuFEx click chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Mechanism

3-Methylpyridine-2-sulfonyl fluoride is not merely a standard organic building block; it is a reactive electrophile designed for covalent interactions (often used in SuFEx click chemistry or protein labeling).

While sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, they present a latent hazard that is often underestimated. Upon contact with moisture in mucous membranes (eyes, lungs) or through metabolic processing, the sulfonyl fluoride moiety can hydrolyze to release Hydrofluoric Acid (HF) and the corresponding sulfonic acid.

The Safety Logic:

  • Lipophilicity: The methyl-pyridine scaffold increases cell permeability, meaning skin exposure can lead to rapid systemic absorption.

  • Delayed Toxicity: Unlike acid chlorides which burn immediately, sulfonyl fluorides may cause delayed burns as the fluoride ion penetrates deep tissue, sequestering calcium and causing necrosis.

Therefore, our safety protocol treats this compound not just as a corrosive, but as a potential HF generator .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3-Methylpyridine-2-sulfonyl fluoride. This system relies on "Redundancy by Design" to prevent exposure.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Bright Blue/White)2. Outer: 5 mil Nitrile (Dark/Black)Sulfonyl fluorides are small, lipophilic molecules that can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory Engineering Control Only: Certified Fume Hood (Face velocity: 100 fpm)Inhalation allows hydrolysis of the -SO2F group in the lungs, releasing HF directly into the alveoli. Respirators are a secondary backup only for spill cleanup (ABEK filters).
Eye/Face Chemical Splash Goggles (Safety glasses are insufficient)The pyridine ring is basic; the hydrolysis product is acidic. This duality causes severe ocular damage. Goggles seal the eyes from vapors; glasses do not.
Body Polypropylene Lab Coat + Chemical Apron (for >5g scale)Standard cotton coats absorb liquids and hold them against the skin. Polypropylene sheds splashes.
Medical Support Calcium Gluconate Gel (2.5%) Mandatory: Must be present on the bench. If skin contact occurs, this gel neutralizes fluoride ions, preventing deep tissue calcium scavenging.

Operational Protocol: From Storage to Reaction

This workflow is designed to minimize static discharge and moisture introduction, preserving both the reagent's integrity and the operator's safety.

Phase 1: Preparation & Weighing
  • Environment: All handling must occur inside a functioning fume hood.

  • Static Control: Sulfonyl fluorides can be powdery and static-prone. Use an anti-static gun or ionizing bar if the powder disperses.

  • Weighing:

    • Preferred: Weigh directly into a tared reaction flask.

    • Avoid: Weighing boats (transfer losses increase exposure risk).

    • Technique: Keep the sash as low as possible (chest height) to maximize capture efficiency.

Phase 2: Reaction Setup
  • Solvent Choice: Dissolve the reagent immediately. Do not leave the solid exposed to air moisture.

  • Addition: If adding to a basic solution (common in sulfonylation), expect a mild exotherm.

  • Vessel: Use single-neck flasks with quality septa to prevent fugitive emissions.

Phase 3: Quenching & Disposal (The Critical Step)

Never dispose of unreacted sulfonyl fluoride directly into organic waste drums. It remains reactive.

Quench Protocol:

  • Create a Quench Solution: 1M NaOH or Saturated Sodium Bicarbonate (NaHCO3).

  • Process: Add the reaction waste slowly to the basic solution. Stir for 1-2 hours.

    • Mechanism: Base promotes hydrolysis, converting the R-SO2-F into the inert sulfonate (R-SO3-) and Fluoride salt (NaF).

  • Verification: Check pH to ensure it remains basic (indicating excess base was available to neutralize generated acid).

  • Disposal: Dispose of the quenched mixture into the "Basic Aqueous Waste" stream (or Organic/Aqueous mix depending on solvent content).

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G cluster_0 Pre-Work Checks cluster_1 Active Handling (Fume Hood) cluster_2 Termination Check_SDS Review SDS & Locate Ca-Gluconate Check_PPE Don PPE: Double Nitrile + Goggles Check_SDS->Check_PPE Weighing Weigh into Tared Flask Check_PPE->Weighing Sash Low Reaction Reaction & Immediate Solvation Weighing->Reaction Quench Quench with 1M NaOH/NaHCO3 Reaction->Quench Residuals Disposal Dispose in Approved Waste Stream Quench->Disposal pH > 8

Figure 1: Operational workflow for handling 3-Methylpyridine-2-sulfonyl fluoride, emphasizing the mandatory quenching step prior to disposal.

Emergency Response Procedures

In the event of containment breach, immediate action is required to mitigate fluoride toxicity.

  • Skin Contact:

    • Immediate: Wash with copious water for 5 minutes (not 15, as usual—you need to apply the antidote quickly).

    • Treat: Massage Calcium Gluconate Gel into the affected area continuously.

    • Escalate: Seek medical attention immediately. Inform EMS of "Potential HF/Fluoride exposure."

  • Eye Contact:

    • Flush with water for 15 minutes holding eyelids open.

    • Do NOT apply calcium gluconate gel to the eyes unless it is a specific saline solution formulated for ocular use.

    • Transport to ER immediately.

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).

    • Cover with a wet paper towel (soaked in dilute bicarbonate) to dampen and neutralize.

    • Scoop into a jar and treat as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. (Provides context on stability and reactivity of sulfonyl fluorides). [Link]

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